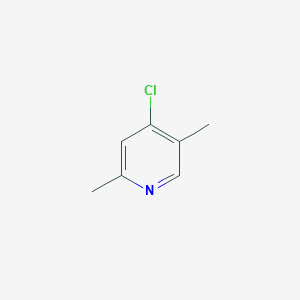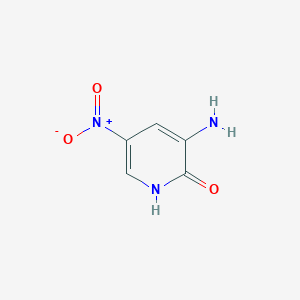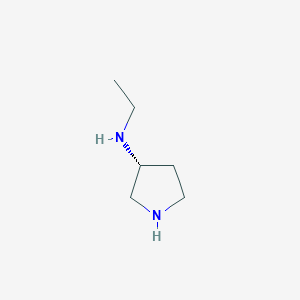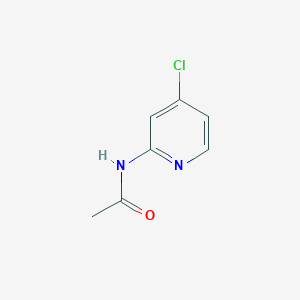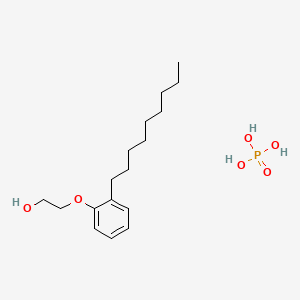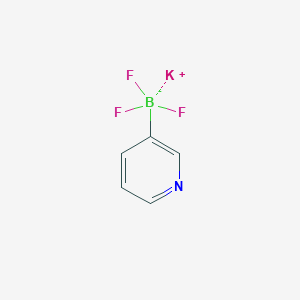
Potassium 3-Pyridyltrifluoroborate
Vue d'ensemble
Description
Potassium 3-Pyridyltrifluoroborate (K-3-PT) is an organofluorine compound used in a variety of scientific research applications. It is a strong base and is also known as 3-Pyridyltrifluoroborate Potassium Salt or Potassium 3-Pyridyltrifluoroborate. K-3-PT has a wide range of applications in the field of organic synthesis and it has been used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Organic Synthesis and Reactions :
- Potassium phenylethynyltrifluoroborate and potassium styryltrifluoroborates are used in the presence of BF 3 ·OEt 2 as a Lewis acid to give a new stable class of functionalized propargylamines and allylamines. This modified Petasis reaction allows high yield isolation of the target compounds (Stas & Tehrani, 2007).
- Pyridine borane complexes capable of hydroborating alkenes at room temperature have been developed. This unusual hydroboration mechanism involves leaving group displacement and results in synthetically useful potassium alkyltrifluoroborate salts (Clay & Vedejs, 2005).
Cross-Coupling Reactions :
- The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates has been demonstrated. These trifluoroborates are air- and moisture-stable solids, making them suitable for long-term storage and diverse functional group tolerance (Molander & Rivero, 2002).
Hydrolysis and Coupling Mechanisms :
- Studies on the hydrolysis of potassium organotrifluoroborate reagents have provided insights into their application in Suzuki-Miyaura coupling. The hydrolysis rates depend on various variables, resulting in complex solvolytic profiles for different RBF(3)K reagents (Lennox & Lloyd‐Jones, 2012).
C-H Alkylation :
- A palladium-catalyzed method for ligand-directed C-H alkylation with organoboron reagents has been described. This process, using potassium organotrifluoroborates, MnF3, and a Pd(II) catalyst, is effective for installing methyl and primary alkyl groups under mild conditions (Neufeldt, Seigerman & Sanford, 2013).
Structural and Spectral Studies :
- The structural properties and vibrational and electronic spectra of the potassium 2-isonicotinoyltrifluoroborate salt have been studied using FT-IR, FT-Raman, and UV–Visible spectroscopies. This study provides insights into the salt's behavior in different phases and offers correlations between predicted and experimental spectra (Iramain, Davies & Brandán, 2018).
Application in Batteries :
- Research on a non-redox-metal potassium metal-organic framework (K-MOF) based on pyridine-2,6-dicarboxylic acid (H2PDA) has been conducted. This K-MOF has been applied as a promising organic anode for long-cycle life potassium-ion batteries (Li, Wang, Li & Zhang, 2020).
Hydrogenation and Selectivity :
- A
Lanthanide(III) Complexes :
- The synthesis and structure of lanthanide(III) complexes with bis(pyrazolyl)borate and tris(pyrazolyl)borate podand ligands have been characterized. These complexes are significant for understanding the coordination chemistry and potential applications of such ligands with lanthanides (Bell, Motson, Jeffery, McCleverty & Ward, 2001).
Palladium-Catalyzed Cross-Coupling in Aqueous Media :
- Potassium vinyl and alkenyltrifluoroborates have been used in palladium-catalyzed cross-coupling with aryl and heteroaryl bromides in aqueous media. These borates can be cross-coupled diastereoselectively, offering a route to styrenes, stilbenoids, and alkenylbenzenes (Alacid & Nájera, 2009).
Hydrodeboration of Potassium Polyfluoroaryl(fluoro)borates :
- Potassium polyfluoroaryltrifluoroborates have been studied for their hydrodeboration in aliphatic alcohols at elevated temperatures. This study provides insights into the reactivity and stability of these borates under specific conditions (Adonin, Shabalin & Bardin, 2014).
Propriétés
IUPAC Name |
potassium;trifluoro(pyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3N.K/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCKCIOWIHHCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635651 | |
| Record name | Potassium trifluoro(pyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-Pyridyltrifluoroborate | |
CAS RN |
561328-69-6 | |
| Record name | Potassium trifluoro(pyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3-Pyridyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




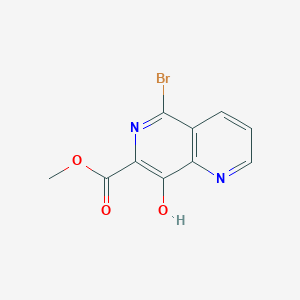
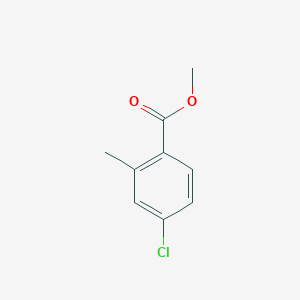
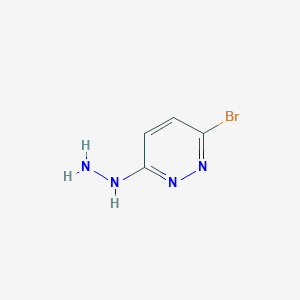
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)


